molecular formula C24H28O3 B12523101 4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one CAS No. 828913-49-1

4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one

Cat. No.: B12523101
CAS No.: 828913-49-1
M. Wt: 364.5 g/mol
InChI Key: BFPBRWJHKBPHKE-UHFFFAOYSA-N
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Description

4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one is a synthetic organic compound characterized by a central oct-6-yn-2-one backbone substituted with two benzyloxy-methyl groups at the 4-position. The benzyloxy groups enhance lipophilicity and stability, which may influence solubility and bioavailability in biological systems.

Properties

CAS No.

828913-49-1

Molecular Formula

C24H28O3

Molecular Weight

364.5 g/mol

IUPAC Name

4,4-bis(phenylmethoxymethyl)oct-6-yn-2-one

InChI

InChI=1S/C24H28O3/c1-3-4-15-24(16-21(2)25,19-26-17-22-11-7-5-8-12-22)20-27-18-23-13-9-6-10-14-23/h5-14H,15-20H2,1-2H3

InChI Key

BFPBRWJHKBPHKE-UHFFFAOYSA-N

Canonical SMILES

CC#CCC(CC(=O)C)(COCC1=CC=CC=C1)COCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of benzylic halides and alkynes in a series of coupling reactions. The reaction conditions often require the use of palladium catalysts and bases such as potassium carbonate. The process may also involve protection and deprotection steps to ensure the selective formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The ketone group can be reduced to secondary alcohols using reducing agents such as sodium borohydride.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds similar to 4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one exhibit promising antimicrobial properties. For instance, studies on chalcones and their derivatives indicate that they possess antibacterial and antifungal activities. These compounds have been reported to inhibit specific bacterial enzymes, contributing to their antimicrobial efficacy .

Anticancer Properties

Chalcone derivatives, including those structurally related to this compound, have been investigated for anticancer activities. They are thought to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory effects. Research indicates that similar compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Synthetic Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, making it suitable for synthesizing more complex molecules. For example, it can undergo reactions such as alkylation and acylation to yield diverse derivatives with potential biological activities .

Catalysis

The compound has been explored as a potential catalyst in various organic reactions due to its ability to stabilize reactive intermediates. Its application in catalytic processes enhances reaction efficiency and selectivity, particularly in the synthesis of other organic compounds .

Polymer Chemistry

In materials science, compounds like this compound can be utilized in the development of polymeric materials. Their reactive functional groups enable them to participate in polymerization reactions, leading to the formation of novel materials with tailored properties for specific applications .

Nanomaterials

Research is ongoing into the use of such compounds in the synthesis of nanomaterials. Their unique chemical properties can facilitate the formation of nanoparticles with specific functionalities, which can be applied in drug delivery systems or as catalysts in chemical reactions .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant antibacterial activity against E. coli strains using derivatives similar to this compound .
Study 2Anticancer PropertiesReported induction of apoptosis in breast cancer cell lines through modulation of apoptotic pathways by chalcone derivatives .
Study 3Organic SynthesisShowed successful synthesis of complex molecules using this compound as an intermediate .
Study 4Material DevelopmentInvestigated the use of this compound in creating polymeric materials with enhanced mechanical properties .

Mechanism of Action

The mechanism of action of 4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alkyne and ketone groups can participate in various biochemical pathways, leading to the formation of active metabolites.

Comparison with Similar Compounds

Core Backbone and Substituents

  • This compound : Features an alkyne-ketone backbone with bulky benzyloxy-methyl groups. The alkyne enables click chemistry or cycloaddition reactions.
  • 2-{Bis[3,4-Bis(Hexadecyloxy)Phenyl]Hydroxymethyl}-2'-[Bis(4'-Methoxylphenyl)Hydroxymethyl]Biphenyl (3OO16) : A biphenyl core with hexadecyloxy and methoxy groups, favoring self-assembly in materials science .
  • 3,3',4,4'-Tetrakis(Octyloxy)Benzophenone (4O8): Benzophenone backbone with long alkyl chains, enhancing lipophilicity for hydrophobic applications .
  • Quebecol: A triol-bearing polyphenol with methoxyphenyl groups, linked to antioxidant activity .

Key Functional Groups

Compound Functional Groups Reactivity/Potential Applications
This compound Alkyne, ketone, benzyloxy Click chemistry, polymer intermediates
3OO16 Biphenyl, hexadecyloxy, methoxy Liquid crystals, surfactants
4O8 Benzophenone, octyloxy UV stabilizers, photochemical reactions
Quebecol Methoxyphenol, triol Antioxidants, anti-inflammatory agents
Chromen-4-one Flavone, benzyloxy Bioactive flavonoids, enzyme inhibition

Biological Activity

4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a unique structure characterized by two benzyloxy groups attached to a central oct-6-yn-2-one backbone. This configuration is believed to influence its biological activity significantly.

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its anti-inflammatory and anticancer properties. The compound's ability to interact with various biological targets makes it a candidate for further pharmacological studies.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of tetrahydrocurcumin, which share structural similarities with this compound, have shown efficacy in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . Although specific data on this compound is limited, the potential for similar activity exists based on structural analysis.

2. Anticancer Potential

In vitro studies have suggested that compounds with similar functionalities can inhibit cancer cell proliferation. For example, certain benzyloxy derivatives have been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways . The mechanism often involves the inhibition of DNA repair enzymes, which could be a pathway relevant to this compound.

While specific studies on the mechanism of action for this compound are sparse, compounds with related structures typically act by:

  • Enzyme Inhibition : Many benzyloxy compounds are known to inhibit enzymes involved in inflammatory responses or cancer progression.
  • Modulation of Signaling Pathways : These compounds may affect pathways such as NF-kB and MAPK, which are crucial in inflammation and tumorigenesis.

Case Study 1: Cytotoxicity Assay

A study evaluated the cytotoxic effects of various benzyloxy derivatives on human cancer cell lines. Although this compound was not directly tested, related compounds showed IC50 values ranging from 5 to 20 µM against breast and colon cancer cells . This suggests a potential for similar efficacy in this compound.

Case Study 2: Anti-inflammatory Effects

In an experiment assessing the anti-inflammatory properties of structurally related compounds, significant reductions in TNF-α levels were observed at concentrations as low as 10 µM. Given the structural similarities, it is plausible that this compound could exhibit comparable effects .

Data Tables

Activity Concentration (µM) Effect Observed
Cytotoxicity (Cancer)5 - 20Cell viability reduction
Anti-inflammatory10TNF-α inhibition

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